2-Oxazolidinone, 3-hexyl-

Description

Significance and Versatility of the 2-Oxazolidinone (B127357) Motif in Organic Synthesis

The 2-oxazolidinone structure is a highly valuable tool in organic synthesis, primarily recognized for its role as a chiral auxiliary. nih.govorgsyn.org Chiral auxiliaries are compounds that can be temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer of a product. The pioneering work of David A. Evans demonstrated that by attaching a chiral 2-oxazolidinone to a prochiral substrate, one can achieve high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions, alkylations, and acylations. orgsyn.org The rigidity of the oxazolidinone ring and the directing effects of substituents at the 4 and 5 positions allow for predictable and highly diastereoselective transformations. orgsyn.org

Beyond its use as a chiral auxiliary, the 2-oxazolidinone ring itself is a key pharmacophore, a part of a molecule responsible for its biological activity. nih.gov This has led to its incorporation into a number of pharmaceuticals. nih.gov The stability of the cyclic carbamate (B1207046) in the 2-oxazolidinone structure, compared to its acyclic counterparts, makes it a desirable feature in drug design. sigmaaldrich.com Furthermore, the synthesis of the 2-oxazolidinone ring can be achieved through various methods, including the reaction of amino alcohols with phosgene (B1210022) or its equivalents, or more modern, greener approaches using carbon dioxide. nih.govlookchem.com

Overview of 2-Oxazolidinone Isomers and Their Distinctions in Chemical Applications

Oxazolidinones can exist as three different structural isomers, depending on the position of the carbonyl group within the five-membered ring: 2-oxazolidinone, 4-oxazolidinone, and 5-oxazolidinone (B12669149). nih.gov Among these, the 2-oxazolidinone isomer is the most extensively studied and utilized in chemical applications. nih.gov

The primary distinction in the application of these isomers lies in their synthetic accessibility and the chemical properties endowed by the placement of the carbonyl group. The 2-oxazolidinone isomer, with the carbonyl group flanked by the oxygen and nitrogen atoms, has proven to be the most versatile scaffold for the development of chiral auxiliaries and therapeutic agents. orgsyn.orgnih.gov The 4- and 5-oxazolidinone isomers are less common in commercial and research applications, partly due to more complex synthetic routes and different reactivity profiles. While all isomers can theoretically participate in various chemical reactions, the vast majority of research and applications have centered on the 2-oxazolidinone core.

Table 1: Comparison of 2-Oxazolidinone Isomers

| Isomer | Key Features | Primary Applications |

| 2-Oxazolidinone | Most stable and widely studied isomer. nih.gov The carbonyl group is adjacent to both the nitrogen and oxygen atoms. | Chiral auxiliaries in asymmetric synthesis, core scaffold in antibiotics (e.g., Linezolid). orgsyn.orgnih.gov |

| 4-Oxazolidinone | Less common isomer. The carbonyl group is adjacent to the nitrogen atom and a methylene (B1212753) group. | Limited but potential use in the synthesis of novel heterocyclic systems. |

| 5-Oxazolidinone | Less common isomer. The carbonyl group is adjacent to the oxygen atom and a methylene group. | Limited research, with potential as building blocks for modified peptides and other complex molecules. |

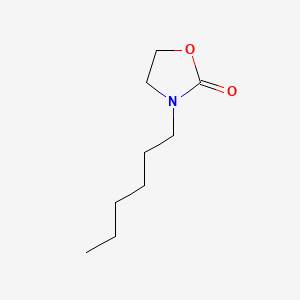

Structure

2D Structure

3D Structure

Properties

CAS No. |

27372-18-5 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

3-hexyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H17NO2/c1-2-3-4-5-6-10-7-8-12-9(10)11/h2-8H2,1H3 |

InChI Key |

LAXKSSXZHUGEBG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1CCOC1=O |

Origin of Product |

United States |

Chemical Reactions and Derivatization Strategies of the 2 Oxazolidinone Core

Acylation and Alkylation Reactions at the N-3 Position

The nitrogen atom at the 3-position of the 2-oxazolidinone (B127357) ring is the primary point of attachment for substrates. N-acylation is a crucial first step to activate the molecule for subsequent stereoselective reactions. This transformation is typically achieved by treating the lithium salt of the oxazolidinone with an acyl chloride. acs.org An alternative, milder method involves the use of an acid anhydride (B1165640) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). acs.org This process attaches the substrate's acyl group to the chiral auxiliary, forming an N-acyl oxazolidinone, which is the key intermediate for a wide range of asymmetric transformations. chempedia.info

These N-acyl derivatives are central to many powerful synthetic methods, as the oxazolidinone auxiliary provides a rigid framework that enables high levels of stereocontrol in subsequent reactions. nih.gov

Stereoselective Transformations Utilizing the 2-Oxazolidinone Scaffold as a Chiral Auxiliary

Chiral oxazolidinones, often referred to as Evans auxiliaries, are renowned for their ability to direct the stereochemical course of reactions at the α-carbon of the attached acyl group. williams.edursc.org This is achieved by forming a rigid, chelated enolate intermediate where one face of the enolate is effectively blocked by a substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group at the C-4 position), forcing the electrophile to approach from the less sterically hindered face. williams.eduharvard.edu

Asymmetric aldol (B89426) reactions using N-acyl oxazolidinones are a reliable method for constructing chiral β-hydroxy carbonyl compounds. The reaction proceeds via the formation of a metal enolate, typically with boron or titanium reagents, which then reacts with an aldehyde. The geometry of the enolate and the nature of the metal cation are critical in determining the stereochemical outcome. researchgate.net

For instance, boron enolates of N-propionyl oxazolidinones react with aldehydes to give "Evans syn" aldol adducts with very high diastereoselectivity. nih.gov By carefully selecting the Lewis acid and amine base, it is possible to control the reaction to favor either syn or non-Evans syn products. For example, using titanium tetrachloride (TiCl₄) and diisopropylethylamine allows for highly selective formation of the syn product. researchgate.netresearchgate.net

| N-Acyl Group | Aldehyde | Conditions | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| N-Propionyl | Acrolein | TiCl₄, DIPEA, NMP, 0 °C | 95:5 | 87 | researchgate.net |

| N-Propionyl | Isobutyraldehyde | Bu₂BOTf, DIPEA, CH₂Cl₂, -78 °C | >99:1 | 85 | nih.gov |

| N-Glycolate | Benzaldehyde | TiCl₄, (-)-Sparteine, CH₂Cl₂, -78 °C | 96:4 | 91 | researchgate.net |

The diastereoselective alkylation of chiral N-acyl oxazolidinones is a robust method for creating stereogenic centers α to a carbonyl group. The process involves deprotonation at the α-carbon using a strong base, such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂) or lithium diisopropylamide (LDA), at low temperatures to form a rigid (Z)-enolate. williams.eduacs.org The stereocenter on the auxiliary, typically at the C4-position, effectively shields one face of the enolate, directing the incoming alkyl halide to the opposite face. williams.edu

This method has been successfully applied to a wide range of substrates and alkylating agents, consistently affording high diastereoselectivity. researchgate.netacs.org For example, the alkylation of the sodium enolate of N-propionyl-4-benzyl-2-oxazolidinone with allyl iodide proceeds with a 98:2 diastereomeric ratio. acs.org The strategy is not limited to simple alkyl halides; it has been extended to more complex electrophiles, including the introduction of secondary and tertiary alkyl groups via radical mechanisms involving titanium(IV) enolates. core.ac.uk

| Auxiliary (C4-substituent) | Alkylating Agent | Conditions | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Benzyl | Allyl Iodide | NaN(TMS)₂, THF, -78 °C | 98:2 | >85 | acs.org |

| Isopropyl | Benzyl Bromide | LDA, THF, -78 °C | 99:1 | 94 | researchgate.net |

| Benzyl | Allyl Iodide | TiCl₄, DIPEA, -20 °C | >97:3 | 82 | core.ac.uk |

The oxazolidinone auxiliary is highly effective in controlling facial selectivity in Diels-Alder cycloadditions. When attached to a dienophile, such as in N-acryloyl or N-crotonoyl oxazolidinones, the auxiliary directs the approach of the diene. harvard.edu These reactions are typically promoted by Lewis acids, which coordinate to the carbonyl oxygens of the N-acyl oxazolidinone, locking it into a rigid, reactive conformation. This chelation enhances the dienophile's reactivity and enforces a specific stereochemical pathway, leading to high levels of diastereoselectivity. rsc.orgrsc.org

For example, the reaction between cyclopentadiene (B3395910) and a chiral 3-(acyloxy)acryloyl oxazolidinone in the presence of diethylaluminum chloride (Et₂AlCl) yields the endo cycloadduct with excellent diastereoselectivity. rsc.orgrsc.org This strategy provides access to highly functionalized and stereochemically complex cyclic systems. nih.gov

| Dienophile | Diene | Lewis Acid | Diastereoselectivity (endo:exo) | Yield (%) | Reference |

| (S)-N-Acryloyl-4-benzyl-2-oxazolidinone | Cyclopentadiene | MgBr₂ | >99:1 | 91 | harvard.edu |

| (R)-N-Crotonoyl-4-phenyl-2-oxazolidinone | Cyclopentadiene | Me₂AlCl | 99.5:0.5 | 97 | harvard.edu |

| (R)-N-(3-(4-methoxybenzoyl)acryloyl)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | >99% (endo) | 70 | rsc.org |

The utility of the oxazolidinone auxiliary extends beyond the aforementioned transformations. It has been instrumental in directing other stereocontrolled processes, including rearrangements and cyclopropanations.

The Curtius rearrangement , which converts an acyl azide (B81097) into an isocyanate, can be coupled with an asymmetric aldol reaction in a tandem sequence. nih.govwikipedia.orgorganic-chemistry.org This combination allows for the efficient and diastereoselective synthesis of optically active 4,5-disubstituted oxazolidin-2-ones from syn-aldol adducts. nih.govmdpi.com The initial aldol reaction sets the stereochemistry, and the subsequent azidation and Curtius rearrangement, followed by intramolecular cyclization, proceed with high fidelity to yield complex heterocyclic products. nih.govmdpi.com

Asymmetric cyclopropanation can also be achieved using the oxazolidinone scaffold. In one approach, a chiral oxazolidine (B1195125) auxiliary is formed catalytically, which then directs the diastereoselective cyclopropanation of an adjacent double bond. nih.govnih.gov Another strategy involves the reaction of sulfur ylides with α,β-unsaturated N-acyl oxazolidinones, where the auxiliary guides the conjugate addition and subsequent ring closure to form chiral cyclopropanes. organic-chemistry.orgyoutube.com

Applications of 2 Oxazolidinone Based Chiral Auxiliaries in Asymmetric Synthesis

Principles of Asymmetric Induction by Chiral 2-Oxazolidinones

The efficacy of 2-oxazolidinone (B127357) auxiliaries in asymmetric synthesis stems from their ability to create a sterically defined environment that directs the approach of incoming reagents to one face of a prochiral substrate. williams.edu This principle is most famously embodied in the Evans' oxazolidinones, which are typically derived from readily available amino acids. orgsyn.org

The process begins with the acylation of the nitrogen atom of the oxazolidinone ring. wikipedia.org This N-acyl-2-oxazolidinone can then be converted into a rigid, chelated enolate through deprotonation with a suitable base in the presence of a Lewis acid, such as dibutylboron triflate. wikipedia.org The resulting (Z)-enolate possesses a defined geometry, which is crucial for high stereoselectivity.

The substituent at the 4-position of the oxazolidinone ring, and to a lesser extent the substituent at the 3-position (in this case, a hexyl group), plays a critical role in shielding one of the two faces of the enolate. williams.edu For instance, in the case of the widely used 4-benzyl-2-oxazolidinone, the bulky benzyl (B1604629) group effectively blocks one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered side. williams.edu This predictable facial bias is the cornerstone of the high diastereoselectivity observed in reactions such as alkylations and aldol (B89426) additions. williams.eduorgsyn.org The absolute stereochemistry of the newly formed stereocenter is thus directly controlled by the chirality of the auxiliary. williams.edu

Strategic Deployment in the Synthesis of Complex Molecules

The reliability and high degree of stereocontrol offered by 2-oxazolidinone auxiliaries have made them invaluable in the synthesis of complex, stereochemically defined molecules, including natural products and enantiopure pharmaceutical intermediates. rsc.orgnih.gov

Total Synthesis of Natural Products with Defined Stereochemistry

The strategic use of 2-oxazolidinone auxiliaries has been a key element in the total synthesis of numerous biologically active natural products. rsc.org These auxiliaries are often employed in crucial carbon-carbon bond-forming reactions to establish key stereocenters with high fidelity. rsc.org For example, the asymmetric aldol reaction mediated by chiral oxazolidinones is a powerful method for constructing polyketide fragments, which are common motifs in many natural products. nih.gov Similarly, asymmetric alkylation reactions using these auxiliaries have been successfully applied to the synthesis of various natural products. rsc.org

While specific examples detailing the use of 3-hexyl-2-oxazolidinone in total synthesis are not readily found in the literature, the general success of N-substituted oxazolidinones in this area highlights their potential. The hexyl group, being a simple alkyl chain, would be expected to influence the stereochemical outcome based on its steric bulk, similar to other N-alkyl derivatives.

Preparation of Enantiopure Intermediates and Building Blocks

Beyond total synthesis, 2-oxazolidinone auxiliaries are widely used to prepare enantiomerically pure building blocks for use in medicinal chemistry and materials science. researchgate.net The ability to perform highly diastereoselective reactions allows for the creation of a wide array of chiral carboxylic acids, alcohols, and amines after the auxiliary is cleaved. williams.edu

The cleavage of the auxiliary is a critical step and can be achieved under various conditions to yield different functional groups. For instance, hydrolysis can provide the chiral carboxylic acid, while reduction can yield the corresponding chiral alcohol. williams.edu This versatility makes 2-oxazolidinones a practical choice for the early stages of drug discovery and development, where the rapid synthesis of a variety of enantiopure compounds is often required. rsc.org

The following table provides examples of the diastereoselectivity achieved in alkylation reactions using a common Evans' auxiliary, demonstrating the high level of stereocontrol attainable.

| Electrophile | Product Diastereomeric Ratio (d.r.) |

| Allyl iodide | 98:2 |

| Benzyl bromide | >99:1 |

| Methyl iodide | 97:3 |

Data for the alkylation of the sodium enolate of N-propionyl-(4S)-4-benzyl-2-oxazolidinone.

Comparative Efficacy with Alternative Chiral Auxiliary Systems

The success of 2-oxazolidinone auxiliaries has spurred the development of a diverse range of other chiral auxiliary systems. A comparison with these alternatives highlights the specific advantages and disadvantages of each.

Camphorsultams: Oppolzer's camphorsultams are another class of widely used chiral auxiliaries. wikipedia.org In some instances, camphorsultams have been shown to provide superior stereoselectivity compared to oxazolidinones, particularly in achieving single asymmetric induction. wikipedia.org

Sulfur-Based Chiral Auxiliaries: In recent decades, sulfur-containing analogs such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones have gained popularity. scielo.org.mx These auxiliaries have demonstrated excellent effectiveness, in some cases surpassing that of their oxazolidinone counterparts, particularly in acetate (B1210297) aldol reactions where traditional Evans' auxiliaries may show poor selectivity. scielo.org.mx

Pseudoephedrine and Pseudoephenamine: These compounds can also serve as effective chiral auxiliaries. wikipedia.org They are particularly useful for the asymmetric alkylation of carboxylic acids. wikipedia.org

The choice of chiral auxiliary often depends on the specific reaction, the desired stereochemical outcome, and the ease of removal of the auxiliary. While 2-oxazolidinones offer a robust and versatile platform for a wide range of asymmetric transformations, the availability of alternative systems provides chemists with a broader toolkit for tackling challenging synthetic problems. wikipedia.orgscielo.org.mx

Mechanistic and Computational Investigations of 2 Oxazolidinone Reactivity

Elucidation of Reaction Mechanisms in 2-Oxazolidinone (B127357) Ring Formation

The construction of the 2-oxazolidinone ring can be achieved through a variety of synthetic routes, each with its own distinct mechanism. Common strategies include the cyclization of β-amino alcohols, cycloaddition reactions involving epoxides and isocyanates or carbon dioxide, and rearrangements of other heterocyclic systems. nih.govnih.govmdpi.com

One of the most traditional methods involves the reaction of a β-amino alcohol with phosgene (B1210022) or its equivalents. mdpi.com A more contemporary and greener approach is the cycloaddition of carbon dioxide with aziridines or the reaction of epoxides with isocyanates. nih.govmdpi.comorganic-chemistry.org For instance, the reaction between an epoxide and chlorosulfonyl isocyanate (CSI) has been mechanistically investigated, revealing a potential asynchronous concerted pathway for the formation of the oxazolidinone ring. nih.gov Computational studies have been employed to compare different possible reaction channels, calculating the Gibbs free energies of activation to determine the most plausible mechanism. nih.gov

Another well-established route is the intramolecular cyclization of N-Boc protected propargyl or ethynyl (B1212043) amines. nih.gov More novel methods include the rhodium-catalyzed C-H functionalization and intramolecular ring-opening/cyclization of vinylene carbonate with 2-pyrrolyl/indolylanilines. rsc.org In this transformation, control experiments have been crucial to understanding a mechanism where vinylene carbonate eliminates only one oxygen atom. rsc.org

A diastereospecific synthesis of vicinally substituted 2-oxazolidinones has been reported from α,β-unsaturated γ-lactams using m-chloroperoxybenzoic acid. nih.gov The proposed reaction sequence consists of a Baeyer–Villiger oxidation, an epoxidation, and a concerted rearrangement. nih.gov Density functional theory (DFT) calculations supported the experimental findings, indicating that specific substitution patterns are necessary for the rearrangement to occur. nih.gov

The table below summarizes various mechanistic pathways for 2-oxazolidinone ring formation.

| Starting Materials | Reagents/Catalysts | Proposed Mechanism | Key Features | References |

| α,β-Unsaturated γ-lactams | m-Chloroperoxybenzoic acid | Baeyer–Villiger oxidation, epoxidation, concerted rearrangement | Diastereospecific, one-pot reaction. | nih.gov |

| Epoxides, Chlorosulfonyl isocyanate (CSI) | None (DCM solvent) | Asynchronous concerted pathway | Investigated via DFT calculations. | nih.gov |

| β-Amino alcohols | Phosgene or equivalents | Nucleophilic attack followed by cyclization | Traditional method, can have starting material limitations. | mdpi.com |

| Aziridines | Carbon Dioxide (CO₂) | Cycloaddition | Atom-economical, green chemistry approach. | mdpi.comorganic-chemistry.org |

| Alkenyl carbamates | Cobalt catalyst | Transition-metal hydrogen atom transfer, radical-polar crossover | Tolerant of various functional groups. | organic-chemistry.org |

| 2-Pyrrolyl/indolylanilines, Vinylene carbonate | Rhodium (III) catalyst | C-H activation, ring-opening/cyclization | Unique annulation where vinylene carbonate does not fully decompose. | rsc.org |

Mechanistic Insights into Stereoselectivity and Diastereocontrol in Transformations

2-Oxazolidinones, particularly those derived from chiral amino alcohols, are widely used as chiral auxiliaries in asymmetric synthesis. nih.govwilliams.edu The substituent at the nitrogen atom, such as the hexyl group in 3-hexyl-2-oxazolidinone, and the stereocenter(s) on the ring dictate the stereochemical outcome of subsequent reactions.

A primary application is in the diastereoselective alkylation of N-acyl-2-oxazolidinones. The mechanism involves the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base like sodium bis(trimethylsilyl)amide. williams.edu The bulky substituent at C4 (often a benzyl (B1604629) or isopropyl group) effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less hindered face. williams.edu This results in a high degree of diastereoselectivity. williams.edu

The stereocontrolled synthesis of other molecules can also be achieved through the ring-opening of fused heterocyclic systems. For example, the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols provides a route to 2-amino ethers. acs.org The stereochemical outcome of this reaction is consistent with an SN2-like mechanism involving an inversion of configuration at the carbon center being attacked by the alcohol nucleophile. acs.org The nature of the alcohol and the substitution pattern on the aziridine (B145994) ring significantly influence the reaction's efficiency and diastereoselectivity. acs.org

Furthermore, the combination of asymmetric aldol (B89426) reactions with a modified Curtius protocol allows for the efficient synthesis of 4,5-disubstituted oxazolidinone scaffolds. mdpi.com The mechanism involves the conversion of a starting material into an acyl azide (B81097) intermediate, which then undergoes thermal decomposition to an acyl nitrene. This is followed by a molecular rearrangement and intramolecular ring closure of an isocyanate intermediate to form the desired oxazolidinone ring with high stereocontrol. mdpi.com

Spectroscopic and computational methods have been used to gain deeper mechanistic insights into stereoselective catalysis. In a Cu(II)-bissulfoximine-catalyzed Diels-Alder reaction using an N-acryloyl oxazolidinone, techniques like EXAFS and EPR spectroscopy were employed. nih.gov These studies revealed that counterions with high stereoselectivity (e.g., TfO⁻) lead to a unique complex where the substrate binds in a specific orientation, whereas counterions that result in poor stereoselectivity (e.g., Cl⁻) form multiple species, preventing the necessary geometric arrangement for selective transformation. nih.gov

Advanced Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating the reactivity of 2-oxazolidinones at a molecular level. Techniques such as molecular docking, molecular dynamics simulations, and quantum chemical calculations provide detailed insights that complement experimental findings.

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is extensively used in drug discovery to understand the binding modes of oxazolidinone derivatives to their biological targets. benthamdirect.comresearchgate.netmdpi.com

For example, docking studies have been performed on novel oxazolidinone derivatives to investigate their potential as anticancer agents by predicting their binding affinity to proteins from the Cyclin-Dependent Kinases (CDK) family. benthamdirect.comnih.gov These studies help to visualize the interactions, such as hydrogen bonds and hydrophobic contacts, between the oxazolidinone ligand and the amino acid residues in the active site of the protein. nih.gov The results can suggest which derivatives are likely to be most potent, guiding further synthesis and biological evaluation. nih.govnih.gov In several studies, the calculated binding affinities from docking have shown good correlation with experimentally determined biological activities. mdpi.comresearchgate.net

The table below presents examples of molecular docking studies involving oxazolidinone derivatives.

| Oxazolidinone Derivative | Target Protein | Software Used | Key Finding | References |

| Novel 2-Thioxo-oxazolidin-4-ones | Cyclin-Dependent Kinases (CDK) | SwissDock, UCSF Chimera | Suggested binding affinity with CDK proteins, highlighting potential as cytostatic agents. | benthamdirect.comnih.gov |

| Linezolid-based conjugates | Bacterial Ribosome | Not specified | Potent conjugates showed better binding energy scores than linezolid. | mdpi.com |

| Isoxazolidine-triazole hybrids | PI3Kα (PDB ID: 3ZIM) | Not specified | Identified a derivative with a high docking score, indicating good binding affinity. | qu.edu.sa |

| Oxaprozin-linked 4-Thiazolidinones | PDB ID 2ZCS | AutoDock 4.2 | Good binding energy observed for derivatives with substituted phenyl rings. | researchgate.net |

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the time-dependent behavior of molecules and characterize complex processes like reaction pathways and conformational changes. youtube.comnih.gov

In the context of oxazolidinones, MD simulations have been used to validate the stability of ligand-receptor complexes predicted by molecular docking. mdpi.comacs.org For instance, after docking novel linezolid-based oxazolidinones into their target receptor, MD simulations were run to confirm that the binding pose was stable over time. mdpi.com These simulations track the movements of the ligand within the binding pocket and can reveal important dynamic interactions that are not captured by static docking poses. nih.gov

MD simulations can also be employed to explore the translocation of molecules across membranes and to understand reaction mechanisms in complex environments. nih.gov By simulating the system over a period of time, researchers can observe the sequence of events that constitute a reaction pathway, including the formation and breaking of bonds and changes in molecular geometry. youtube.comnih.gov The combination of quantum mechanics and molecular mechanics (QM/MM) in MD simulations is particularly powerful for studying chemical reactions in large biological systems, where a small reactive region is treated with high-level quantum chemistry and the surrounding environment is treated with a more computationally efficient molecular mechanics force field. youtube.com

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and to calculate the energetics of reaction pathways. nih.govnih.gov These studies are crucial for understanding the fine details of reaction mechanisms, including the structure of transition states and the energy barriers associated with them.

For the synthesis of 2-oxazolidinones, DFT calculations have been used to support proposed reaction mechanisms. In the diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams, DFT results indicated that a specific substituent was necessary for the key rearrangement step to proceed, corroborating experimental observations. nih.gov Similarly, in the reaction of epoxides with chlorosulfonyl isocyanate, DFT was used to calculate the Gibbs free energies of activation for different potential pathways, allowing for the identification of the most energetically favorable mechanism. nih.gov

Quantum chemical methods are also employed to study the intrinsic properties of the oxazolidinone ring itself. For example, computational techniques have been used to investigate the acidic behavior of 2-oxazolidinone and its thione and selone analogs. researchgate.net These studies analyze characteristics like the molecular electrostatic potential surface and frontier molecular orbitals to explain relative stabilities and acidities. researchgate.net Such fundamental understanding of the electronic properties of the oxazolidinone scaffold is vital for predicting its reactivity in various chemical transformations. mdpi.com

Spectroscopic and Analytical Methods for Characterization of 2 Oxazolidinone, 3 Hexyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Oxazolidinone (B127357), 3-hexyl-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise assignment of the molecular structure and an estimation of sample purity.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-Oxazolidinone, 3-hexyl-, distinct signals are expected for the protons of the oxazolidinone ring and the hexyl chain. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms.

Based on data from similar structures, such as (4S,5R)-5-heptyl-4-methyloxazolidin-2-one, the expected chemical shifts for the hexyl group protons would be in the upfield region. mdpi.com The terminal methyl group (CH₃) would appear as a triplet, while the methylene (B1212753) groups (CH₂) would present as multiplets. The methylene group attached directly to the nitrogen atom of the oxazolidinone ring (N-CH₂) is expected to be the most deshielded of the hexyl chain protons, appearing at a higher chemical shift.

The protons on the oxazolidinone ring itself, specifically the methylene groups at positions 4 and 5, would exhibit characteristic shifts. The CH₂ group adjacent to the oxygen (O-CH₂) would typically resonate at a lower field (higher ppm) than the CH₂ group adjacent to the nitrogen.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The carbonyl carbon (C=O) of the oxazolidinone ring is the most deshielded and will appear at the lowest field (highest ppm value). The carbons of the oxazolidinone ring (C4 and C5) will have chemical shifts influenced by their heteroatom neighbors. researchgate.netresearchgate.net

The carbon atoms of the hexyl chain will appear in the aliphatic region of the spectrum. Similar to the proton spectrum, the carbon atom directly bonded to the nitrogen (N-C) will be the most deshielded of the hexyl carbons. The terminal methyl carbon will be the most shielded. mdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Oxazolidinone, 3-hexyl-

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxazolidinone C=O | - | ~158-160 |

| Oxazolidinone CH₂-O | ~4.3-4.5 | ~65-70 |

| Oxazolidinone CH₂-N | ~3.5-3.7 | ~45-50 |

| N-CH₂ (hexyl) | ~3.2-3.4 | ~40-45 |

| (CH₂)₄ (hexyl) | ~1.2-1.6 | ~22-32 |

| CH₃ (hexyl) | ~0.8-0.9 | ~14 |

| Note: These are predicted values based on analogous compounds and general chemical shift tables. Actual experimental values may vary. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of 2-Oxazolidinone, 3-hexyl- and to gain structural information through the analysis of its fragmentation patterns. The molecular formula for 2-Oxazolidinone, 3-hexyl- is C₉H₁₇NO₂.

Upon ionization, typically by electron impact (EI), the molecule will form a molecular ion ([M]⁺). The mass-to-charge ratio (m/z) of this ion will correspond to the molecular weight of the compound.

The fragmentation of the molecular ion provides a "fingerprint" that can aid in structural confirmation. Key fragmentation pathways for N-alkyl oxazolidinones include:

Alpha-cleavage: The bond between the nitrogen and the first carbon of the hexyl chain can break, leading to the loss of a hexyl radical and the formation of a stable ion corresponding to the oxazolidinone ring.

Cleavage of the hexyl chain: Fragmentation can occur along the alkyl chain, resulting in the loss of smaller alkyl fragments.

Ring fragmentation: The oxazolidinone ring itself can undergo fragmentation, leading to characteristic smaller ions.

Expected Key Fragments in the Mass Spectrum of 2-Oxazolidinone, 3-hexyl-

| Fragment | Description | Predicted m/z |

| [C₉H₁₇NO₂]⁺ | Molecular Ion | 171 |

| [C₃H₄NO₂]⁺ | Loss of hexyl radical | 86 |

| [C₈H₁₄NO₂]⁺ | Loss of methyl radical | 156 |

| [C₇H₁₂NO₂]⁺ | Loss of ethyl radical | 142 |

| Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used. The data is based on fragmentation patterns of similar oxazolidinone derivatives. nih.govnist.gov |

Infrared (IR) Spectroscopy for Functional Group Identification and In-Situ Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 2-Oxazolidinone, 3-hexyl-, the IR spectrum will be dominated by the characteristic absorption bands of the oxazolidinone ring and the alkyl chain.

The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the five-membered lactam ring. This peak is typically observed in the region of 1750-1730 cm⁻¹. nist.govchemicalbook.comchemicalbook.com

Other key absorption bands include:

C-O-C stretching: The ether-like C-O-C single bond stretch within the oxazolidinone ring will appear in the fingerprint region, typically around 1200-1000 cm⁻¹. nist.gov

C-N stretching: The stretching vibration of the C-N bond will also be present in the fingerprint region.

C-H stretching: The stretching vibrations of the C-H bonds in the hexyl group will be observed in the region of 3000-2850 cm⁻¹.

C-H bending: The bending vibrations of the CH₂ and CH₃ groups will appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

IR spectroscopy can also be used for in-situ monitoring of reactions involving 2-Oxazolidinone, 3-hexyl-, by tracking the appearance or disappearance of these characteristic absorption bands.

Characteristic IR Absorption Bands for 2-Oxazolidinone, 3-hexyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1750 - 1730 (strong) |

| C-O-C | Stretch | 1200 - 1000 |

| C-N | Stretch | 1300 - 1100 |

| Alkane C-H | Stretch | 3000 - 2850 |

| Methylene C-H | Bend | ~1465 |

| Methyl C-H | Bend | ~1375 |

| Note: The exact peak positions can be influenced by the molecular environment and the physical state of the sample. |

Chromatographic Techniques for Purity, Isomeric Separation, and Quantification (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of 2-Oxazolidinone, 3-hexyl-, separating it from potential isomers or impurities, and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like 2-Oxazolidinone, 3-hexyl-. A common approach would involve reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. rsc.org

A typical HPLC method for the analysis of oxazolidinones might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic or trifluoroacetic acid to improve peak shape. rsc.org Detection can be achieved using a UV detector, as the oxazolidinone ring exhibits some UV absorbance.

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of 2-Oxazolidinone, 3-hexyl-, provided it is sufficiently volatile and thermally stable. The use of a nonpolar or medium-polarity capillary column would be appropriate for separating the compound from other components in a mixture. The retention time of the compound can be used for its identification and the peak area for its quantification. The mass spectrometer provides definitive identification based on the mass spectrum of the eluting compound.

Typical Chromatographic Conditions for the Analysis of Oxazolidinones

| Technique | Column | Mobile/Carrier Phase | Detector |

| HPLC | Reverse-phase C18 | Acetonitrile/Water gradient | UV |

| GC | Nonpolar (e.g., DB-5) or mid-polarity capillary column | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Note: Method parameters such as mobile phase composition, flow rate, and column temperature would need to be optimized for the specific analysis. |

Advanced Material Science and Polymer Applications of Oxazolidinone Structures

Integration into Polymeric Systems

The integration of the oxazolidinone structure into polymer backbones leads to materials with notable characteristics, such as high thermal stability. researchgate.net These polymers, known as poly(oxazolidinone)s, are considered an emerging subclass of polyurethanes. researchgate.net

Synthesis and Characterization of Poly(oxazolidinone)s

The synthesis of poly(2-oxazolidone)s can be achieved through several methods. A common approach involves the 1,3-cycloaddition of diisocyanates and bisglycidyl ethers. researchgate.net This step-growth polymerization yields polymers that are generally soluble in solvents like N,N-dimethylformamide and dimethyl sulfoxide. researchgate.net Another synthetic route is the ring-opening metathesis polymerization of cyclooctenes fused with oxazolidinone, which can produce high molar mass polymers. researchgate.net

The characterization of these polymers confirms the presence of the 2-oxazolidinone (B127357) ring through techniques like elemental analysis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Thermogravimetric analysis (TGA) reveals their high thermal stability, with many poly(2-oxazolidone)s being stable in air up to 300°C. researchgate.net Differential scanning calorimetry (DSC) is used to determine thermal transitions, such as the glass transition temperature (Tg). researchgate.netresearchgate.net X-ray diffraction studies have shown that poly(2-oxazolidone)s synthesized via the cycloaddition method are typically amorphous. researchgate.net

Table 1: Thermal Properties of Representative Poly(oxazolidinone)s

| Polymer Type | Synthesis Method | Glass Transition Temperature (Tg) | 5% Mass Loss Temperature (Td,5%) |

|---|---|---|---|

| Poly(oxazolidinone) | 1,3-Cycloaddition | Varies with monomers | Up to 300°C researchgate.net |

| POxa from cyclooctene | Ring-Opening Metathesis | 14–56 °C researchgate.net | 382–411 °C researchgate.net |

Engineering of Polymer Properties via Oxazolidinone Incorporation

The properties of poly(oxazolidinone)s can be precisely engineered by modifying their structure, particularly through the choice of side chains. researchgate.net The incorporation of different alkyl groups, such as a hexyl group at the 3-position of the oxazolidinone ring, is a key strategy for tuning polymer characteristics.

The length and structure of alkyl side chains influence solubility. For instance, increasing the length and hydrophobicity of an alkyl solubilizing group can decrease the polymer's solubility in solvents of intermediate polarity. researchgate.net The introduction of branched side chains can create greater spacing between polymer chains, which facilitates solvent intercalation and improves solubility in a wider range of solvents. researchgate.net

Thermal properties are also significantly affected by the polymer structure. The conversion of poly(hydroxyoxazolidinone) (PHO) precursors to poly(oxazolidinone)s (POxa) through dehydration can increase the thermal stability (Td,5%) by as much as 76–102 °C. researchgate.net The glass transition temperature (Tg) and melting temperature (Tm) can also be tuned by the structure of the solubilizing groups, with reported Tg values ranging from 85–119 °C and Tm values from 190–238 °C for certain modified POxa. researchgate.net The introduction of a hexyl group would be expected to increase the flexibility of the polymer chains compared to smaller alkyl groups, potentially lowering the glass transition temperature and modifying the crystalline properties. mdpi.com

Role in Dye-Sensitized Solar Cells (DSSCs) and Other Functional Materials

Oxazolidinone derivatives have found a niche application in the field of third-generation photovoltaics, specifically in dye-sensitized solar cells (DSSCs). rsc.org These cells are noted for their low production cost and tunable photoelectrochemical properties. rsc.org

The performance of DSSCs can be enhanced by modifying their components, including the photosensitizer and the electrolyte. While not involving the specific compound "2-Oxazolidinone, 3-hexyl-," a related molecule, 3-methyl-2-oxazolidinone, has been used as an additive in DSSC electrolytes. rsc.org Its role is to optimize the electrolyte's properties, such as viscosity and polarity, which leads to improved ion mobility and reduced charge recombination, ultimately boosting the cell's stability and efficiency. rsc.org

Table 2: Performance of DSSCs with Hexyl-Containing Components

| DSSC System / Component | Short-Circuit Current (JSC) | Open-Circuit Voltage (VOC) | Power Conversion Efficiency (PCE) |

|---|---|---|---|

| C101 (Ru(II) complex with hexyl chain) | - | - | High rsc.org |

| C106 (Ru(II) complex with thiohexyl chain) | - | - | 10.57% to 11.4% rsc.org |

This table showcases the role of hexyl groups in different components of high-performance DSSCs.

Exploration in Optoelectronic and Coordination Materials

The application of oxazolidinone structures extends into the broader fields of optoelectronic and coordination materials. Their use in DSSCs is a prime example of their role in an optoelectronic device. rsc.org

The development of photosensitizers for DSSCs involves sophisticated molecular engineering, creating complex coordination compounds. The C101 and C106 sensitizers are Ru(II) coordination complexes where various ligands, some containing hexyl or thiohexyl chains, are coordinated to a central ruthenium atom. rsc.org The electronic properties of these ligands, influenced by substituents like the hexyl group, directly impact the light-absorbing and charge-transfer characteristics of the final coordination complex. rsc.org These characteristics are fundamental to the performance of optoelectronic devices that rely on light harvesting. rsc.org While direct research on coordination materials based on "2-Oxazolidinone, 3-hexyl-" as a ligand is not widely documented, the principles demonstrated in DSSC research show the potential for using such substituted oxazolidinones to modulate the properties of metal complexes for various functional applications.

Future Research Directions and Emerging Trends for 2 Oxazolidinone, 3 Hexyl

Development of Innovative and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemical research. For 2-Oxazolidinone (B127357), 3-hexyl-, future efforts will likely concentrate on moving beyond traditional synthetic pathways towards more sustainable alternatives.

Current research in the broader field of oxazolidinone synthesis has highlighted the use of greener reaction conditions. For instance, the three-component synthesis of oxazolidinones using carbon dioxide, epoxides, and amines under metal- and solvent-free conditions represents a significant step forward. researchgate.net This approach, often catalyzed by synergistic systems like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and an ionic liquid, offers high yields in short reaction times. researchgate.net Future research could adapt these methods for the specific synthesis of 2-Oxazolidinone, 3-hexyl-, potentially utilizing 1,2-epoxyoctane (B1223023) as a precursor to introduce the hexyl group.

Another promising avenue is the use of readily available starting materials and catalysts. The synthesis of 3-aryl-2-oxazolidinones has been achieved using atmospheric carbon dioxide, terminal epoxides, and various amines, with potassium phosphate (B84403) acting as a highly active catalyst. researchgate.net Exploring the applicability of such systems to the synthesis of N-alkyl oxazolidinones like the 3-hexyl derivative is a logical next step.

Furthermore, the development of catalytic systems that are insensitive to air and moisture would enhance the practical applicability of these syntheses. researchgate.net Research into N-heterocyclic carbene (NHC) catalyzed reactions for the fixation of carbon dioxide with dichloroalkanes and amines to form oxazolidinones could be extended to include hexylamine, providing a direct route to the target compound. researchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Routes for 2-Oxazolidinone, 3-hexyl-

| Synthetic Approach | Key Features | Potential Starting Materials for 3-hexyl derivative |

| Three-component cycloaddition | Metal- and solvent-free, high yields, short reaction times. researchgate.net | 1,2-epoxyoctane, hexylamine, carbon dioxide |

| Potassium phosphate catalysis | Utilizes atmospheric CO2, broad amine scope. researchgate.net | 1,2-epoxyoctane, hexylamine, carbon dioxide |

| N-Heterocyclic Carbene (NHC) catalysis | Air and moisture insensitive, good functional group tolerance. researchgate.net | 1,2-dichlorohexane, hexylamine, carbon dioxide |

Expansion of Stereoselective Transformations Beyond Established Methodologies

Chirality is a critical aspect of molecular function, and the development of stereoselective transformations is paramount. While oxazolidinones are well-established as chiral auxiliaries, future research will likely focus on expanding the repertoire of stereoselective reactions involving the 3-hexyl-2-oxazolidinone scaffold itself.

Recent studies have demonstrated the stereoselective synthesis of complex molecules incorporating the oxazolidinone ring. For example, the synthesis of pinane-based 2-amino-1,3-diols involves a stereoselective aminohydroxylation to form a condensed oxazolidin-2-one. nih.gov This highlights the potential for developing highly specific transformations at positions adjacent to the oxazolidinone ring.

Future work could explore the use of 2-Oxazolidinone, 3-hexyl- as a substrate in novel asymmetric reactions. This could involve developing new catalysts or reaction conditions that allow for the enantioselective functionalization of the oxazolidinone ring or the hexyl chain. For instance, stereoselective C-H activation on the hexyl group, directed by the oxazolidinone moiety, could provide a powerful tool for creating complex chiral molecules.

Moreover, the asymmetric aldol (B89426)/Curtius reaction sequence has been shown to be an effective method for the stereoselective synthesis of oxazolidin-2-ones. mdpi.com Adapting this methodology to incorporate a hexyl substituent on the nitrogen atom could provide a versatile route to a range of chiral building blocks.

Exploration in Novel Material Applications and Catalysis

The unique structural and electronic properties of the oxazolidinone ring suggest potential applications beyond its traditional role in medicinal chemistry. Future research is expected to explore the use of 2-Oxazolidinone, 3-hexyl- in the development of new materials and catalytic systems.

The oxazolidinone scaffold can act as a bioisostere for various functional groups like carbamates and amides, conferring drug-like properties. nih.gov This structural feature could be exploited in the design of novel polymers. The hexyl group provides a lipophilic tail, which could be advantageous in creating polymers with specific solubility and self-assembly properties. For example, polymerization of a vinyl-functionalized derivative of 2-Oxazolidinone, 3-hexyl- could lead to new materials with potential applications in coatings, adhesives, or drug delivery systems.

In the realm of catalysis, the nitrogen and oxygen atoms of the oxazolidinone ring can act as coordination sites for metal ions. This suggests that 2-Oxazolidinone, 3-hexyl- could serve as a ligand in the development of new homogeneous catalysts. The hexyl group could influence the catalyst's solubility and steric environment, potentially leading to improved activity and selectivity in various organic transformations.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The most exciting future developments for 2-Oxazolidinone, 3-hexyl- are likely to emerge from interdisciplinary research that bridges the gap between organic chemistry and materials science. This collaborative approach will be essential for translating the fundamental chemical properties of this molecule into tangible technological advancements.

One area of focus could be the development of "smart" materials. For example, incorporating 2-Oxazolidinone, 3-hexyl- into a polymer backbone could create materials that respond to external stimuli such as pH, temperature, or light. The oxazolidinone ring could be designed to undergo a reversible ring-opening reaction, leading to a change in the material's properties.

Another promising direction is the creation of hybrid materials. Combining 2-Oxazolidinone, 3-hexyl- with inorganic nanoparticles or surfaces could lead to new composites with enhanced mechanical, thermal, or electronic properties. The hexyl group could act as a compatibilizer, promoting adhesion and dispersion of the inorganic component within the organic matrix.

The exploration of oxazolidinone derivatives in areas like anticancer and anti-inflammatory research also opens up possibilities for creating functional materials with biomedical applications. nih.gov For instance, a polymer containing 2-Oxazolidinone, 3-hexyl- could be designed for targeted drug delivery, where the oxazolidinone moiety contributes to the therapeutic effect.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-hexyl-2-oxazolidinone derivatives?

- Methodological Answer : Two primary approaches are widely used:

- Alkylhaloformate-mediated carbonylation : Replace toxic phosgene with alkylhaloformates (e.g., methyl chloroformate) in the presence of trialkylamine and DMF. This method avoids hazardous reagents and achieves moderate yields (~60-75%) .

- Solvent-free cyclization : Utilize urea and 2-aminoethanol with CeO₂ nanoparticles as a heterogeneous catalyst. This eco-friendly method achieves ~85% yield under optimized conditions (120°C, 6 hrs) .

- Experimental Design : Monitor reaction progress via FT-IR for carbonyl group formation (1,750–1,730 cm⁻¹) and confirm purity by HPLC.

Q. Which spectroscopic techniques are critical for characterizing 3-hexyl-2-oxazolidinone?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to identify the hexyl substituent (δ 0.8–1.5 ppm for aliphatic protons) and oxazolidinone ring signals (δ 4.0–4.5 ppm for N–CH₂) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₅NO₂ at m/z 170.1) .

- XRD : For crystalline derivatives, compare unit cell parameters (e.g., space group P2₁2₁2₁) with reference data to confirm stereochemistry .

Q. What safety protocols are essential when handling 3-hexyl-2-oxazolidinone?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Store in inert atmospheres (argon) to prevent hydrolysis. Toxicity data suggest low acute aquatic hazard, but biodegradability studies are pending .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in 3-hexyl-2-oxazolidinone derivatives?

- Methodological Answer :

- Grow single crystals via slow evaporation in ethyl acetate/hexane (1:3).

- Analyze using Mo-Kα radiation (λ = 0.71073 Å) to determine absolute configuration. For example, fluorinated analogs show C–F···H–N hydrogen bonding (2.2–2.5 Å), stabilizing specific conformers .

Q. How do reaction conditions influence catalytic efficiency in solvent-free synthesis?

- Methodological Answer :

- Catalyst Screening : Test CeO₂ vs. MgO/Al₂O₃ for urea activation. CeO₂’s oxygen vacancies enhance CO₂ fixation, achieving 90% selectivity at 120°C .

- Kinetic Studies : Use in situ IR to track carbamate intermediate formation. Optimal CeO₂ loading is 5 wt%, reducing induction time from 30 to 10 mins .

Q. What strategies resolve contradictions in thermodynamic data (e.g., heat capacity) for 2-oxazolidinones?

- Methodological Answer :

- Cross-validate experimental measurements (e.g., DSC for Cₚ) with NIST-subscribed databases. For example, discrepancies in Cₚ values (e.g., ±1.5% at 360–373 K) may arise from impurity levels or calibration drift .

- Use Gaussian-optimized entropy corrections to reconcile computational and experimental data .

Q. How does the hexyl group affect reactivity in ring-opening reactions?

- Methodological Answer :

- Perform decarboxylative ring-opening with NaBH₄ and dichalcogenides (e.g., PhS–SPh). The hexyl chain’s hydrophobicity slows hydrolysis, favoring thiolate intermediates (yields: 70–85% vs. 50% for methyl analogs) .

- Mechanistic Insight : DFT calculations show hexyl substituents lower LUMO energy by 0.3 eV, enhancing electrophilicity at the carbonyl carbon .

Q. What computational methods predict substituent effects on stability and bioactivity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation free energy in water/THF to assess solubility. Hexyl derivatives show ΔGₛₒₗ = −15 kcal/mol, indicating moderate hydrophobicity .

- QSAR Modeling : Correlate logP values (e.g., 2.1 for 3-hexyl-2-oxazolidinone) with antimicrobial activity (IC₅₀ = 12 µM against S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.